molecular formula C4H12N+ B1230491 Tert-butylammonium

Tert-butylammonium

Cat. No. B1230491
M. Wt: 74.14 g/mol
InChI Key: YBRBMKDOPFTVDT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butylammonium is the cation resulting from the protonation of the nitrogen atom of tert-butylamine. It is a conjugate acid of a tert-butylamine.

Scientific Research Applications

  • Advanced Material Properties and Computational Prediction Tert-butylammonium (TBA) compounds have shown potential in advanced materials science. For instance, the structural, spectral, and electronic properties of tert-butylammonium N-acetylglycinate monohydrate were examined, combining experimental and theoretical approaches. This study emphasized the importance of true computational prediction of material behavior before experimentation, highlighting the relevance of TBA compounds in material science research (Senthilkumar et al., 2020).

  • Crystal Structures and Dielectric Properties TBA has been instrumental in the formation of unique crystal structures. Research on tert-butylammonium chlorocadmate(II) complexes revealed novel structural forms and dielectric properties. These findings are significant in the context of inorganic-organic hybrid materials (Yu-Zi Jin et al., 2014).

  • Phase Transitions in Metavanadates Studies on TBA have contributed to understanding phase transitions in metavanadates. Tetrakis(tert-butylammonium)-cyclo-tetrametavanadate, an oxovanadate salt, was found to undergo a phase transition in the solid state, a finding that can impact the study of polymer materials (Wéry et al., 1996).

  • Catalytic Activity in Chemical Reactions TBA also plays a role in catalysis. For example, rhodium(0) nanoparticles stabilized by tert-butylammonium octanoate showed high catalytic activity in the dehydrogenation of ammonia-borane, a process relevant to chemical hydrogen storage (Ayvalı et al., 2011).

  • Molecular Modeling and Complexation Behavior TBA is also significant in molecular modeling. Studies have explored its complexation behavior, contributing to the understanding of molecular interactions and recognition, which are fundamental in the design of molecular sensors and other applications (Choe & Chang, 2002).

  • Solid-State Transformations in Organic Materials Research involving TBA has helped in understanding solid-state transformations in organic materials. For example, tert-butylammonium acetate monohydrate's solid-state dehydration process and the associated hydrogen-bond reorganization were studied, providing insights into the behavior of organic compounds during dehydration (Martí-Rujas et al., 2010).

properties

Product Name

Tert-butylammonium

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

IUPAC Name

tert-butylazanium

InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/p+1

InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[NH3+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In another embodiment of the present invention, there is provided a process for preparing the organic amine salt of formula III, comprising: (a) reacting D-isoglutamyl-D-tryptophan in water with an organic amine in water wherein the organic amine is tert-butylamine or N-methylglucamine or tromethamine; and (b) concentrating the solution by co-evaporating with isopropanol; adding of acetone to cause the precipitate of the salt; recovering the precipitate thereof; and vacuum drying the product to obtain the organic ammonium salt of formula III wherein A is tert-butylammonium or tris(hydroxymethyl)methylammonium or methyl-(2,3,4,5,6-pentahydroxy-hexyl)-ammonium.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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